

A Comparative Guide to the ^1H and ^{13}C NMR Analysis of Benzilic Acid

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Compound of Interest

Compound Name: *Benzilic acid*

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Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing detailed information about molecular structure. This guide offers a comprehensive comparison of the ^1H and ^{13}C NMR spectra of **benzilic acid**, a key organic compound, and its precursor, benzoin. The data presented herein, including chemical shifts and experimental protocols, serves as a valuable resource for the structural elucidation and purity assessment of these compounds.

^1H NMR Spectral Analysis: Benzilic Acid vs. Benzoin

The ^1H NMR spectrum of a molecule provides information about the different types of protons and their chemical environments. A comparison between **benzilic acid** and benzoin reveals distinct differences that allow for their unambiguous identification.

Table 1: Comparative ^1H NMR Data for **Benzilic Acid** and Benzoin

| Compound | Functional Group | Chemical Shift (δ) in ppm | Multiplicity | Integration |
|--|--|------------------------------------|--------------|-------------|
| Benzilic Acid | Aromatic (C ₆ H ₅) | 7.20 - 7.50 | Multiplet | 10H |
| Hydroxyl (-OH) | ~6.4 (broad) | Singlet | 1H | |
| Carboxylic Acid (-COOH) | ~13.3 (broad) | Singlet | 1H | |
| Benzoin | Aromatic (C ₆ H ₅ -CO) | 7.90 - 8.10 | Multiplet | 2H |
| Aromatic (C ₆ H ₅ -CH) | 7.20 - 7.60 | Multiplet | 8H | |
| Methine (CH-OH) | ~6.10 | Doublet | 1H | |
| Hydroxyl (-OH) | ~6.00 | Doublet | 1H | |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. The data for **benzilic acid** is typically acquired in DMSO-d₆, while benzoin data is often reported in CDCl₃ or DMSO-d₆.

The most notable differences in the ¹H NMR spectra are the absence of the methine proton signal in **benzilic acid** and the appearance of a downfield carboxylic acid proton signal. The hydroxyl and carboxylic acid protons in **benzilic acid** often appear as broad singlets due to chemical exchange.[1] In contrast, the methine and hydroxyl protons of benzoin typically appear as doublets due to spin-spin coupling.

¹³C NMR Spectral Analysis: A Deeper Structural Insight

Proton-decoupled ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The comparison of the ¹³C NMR spectra of **benzilic acid** and benzoin highlights significant structural differences.

Table 2: Comparative ¹³C NMR Data for **Benzilic Acid** and Benzoin

| Compound | Carbon Type | Chemical Shift (δ) in ppm |
|---|---------------------------|------------------------------------|
| Benzilic Acid | Carboxylic Carbon (-COOH) | ~175 |
| Quaternary Carbon (C-(OH) (Ph) ₂) | ~79 | |
| Aromatic Carbons (C ₆ H ₅) | 127 - 142 | |
| Benzoin | Carbonyl Carbon (C=O) | ~198 |
| Methine Carbon (CH-OH) | ~76 | |
| Aromatic Carbons (C ₆ H ₅) | 127 - 139 | |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

The key distinguishing features in the ¹³C NMR spectra are the presence of a carboxylic carbon signal at around 175 ppm and a quaternary carbon signal around 79 ppm in **benzilic acid**.^[2] In contrast, benzoin exhibits a characteristic downfield carbonyl carbon signal at approximately 198 ppm and a methine carbon signal around 76 ppm.^[3] The significant downfield shift of the carbonyl carbon in benzoin is a clear diagnostic marker.

Experimental Protocols

Sample Preparation for NMR Analysis

- **Sample Weighing:** Accurately weigh approximately 10-20 mg of the sample (**benzilic acid** or benzoin) into a clean, dry vial.
- **Solvent Addition:** Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to the vial. The choice of solvent is crucial and should be based on the sample's solubility and the desired chemical shift reference.
- **Dissolution:** Gently swirl or vortex the vial to ensure complete dissolution of the sample. If necessary, brief sonication can be used to aid dissolution.
- **Transfer to NMR Tube:** Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

- Standard Addition (Optional): For quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane, TMS) can be added. TMS provides a reference signal at 0 ppm.[\[4\]](#)

^1H and ^{13}C NMR Data Acquisition

The following is a general procedure for acquiring ^1H and ^{13}C NMR spectra on a modern NMR spectrometer. Specific parameters may vary depending on the instrument and the experiment.

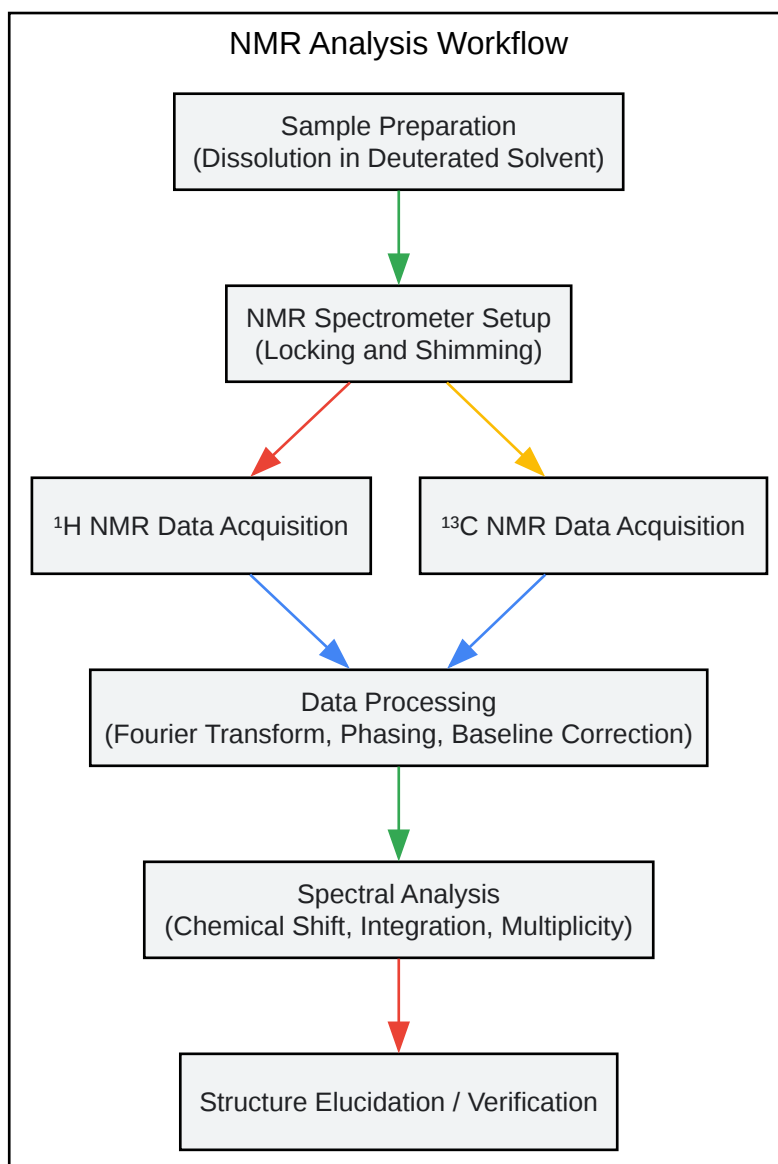
- Instrument Setup: Insert the NMR tube into the spectrometer's probe. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
- ^1H NMR Acquisition:
 - Select a standard one-pulse proton experiment.
 - Set the spectral width to cover the expected range of proton chemical shifts (typically 0-15 ppm).
 - Set the number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.
 - Apply a 90° pulse and acquire the Free Induction Decay (FID).
- ^{13}C NMR Acquisition:
 - Select a standard proton-decoupled ^{13}C experiment (e.g., zgpg30 on Bruker instruments).
 - Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).[\[5\]](#)[\[6\]](#)
 - Set the number of scans to achieve a good signal-to-noise ratio. This will be significantly higher than for ^1H NMR due to the low natural abundance of ^{13}C (e.g., 128 scans or more).[\[7\]](#)
 - Employ a suitable relaxation delay (d1) to allow for the full relaxation of all carbon nuclei, which is especially important for quaternary carbons.
 - Acquire the FID with proton decoupling.

- Data Processing:
 - Apply Fourier transformation to the acquired FIDs for both ^1H and ^{13}C spectra.
 - Phase the resulting spectra to obtain pure absorption lineshapes.
 - Reference the spectra using the solvent peak or the internal standard (TMS at 0 ppm).
 - Perform baseline correction to ensure accurate integration of the signals.

Visualizing Structure and Workflow

To better understand the relationship between the molecular structure and the NMR data, as well as the analytical workflow, the following diagrams are provided.

Caption: Molecular structure of **benzilic acid** with labeled atoms.



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Caption: General workflow for NMR analysis of organic compounds.

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